molecular formula C22H23FN2O2 B4228894 3-(4-Benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione

3-(4-Benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4228894
M. Wt: 366.4 g/mol
InChI Key: HHVGDXLQIMSRMS-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach might include:

    Formation of the Piperidine Ring: Starting with a benzylamine derivative, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Pyrrolidinedione Ring: The final step involves the formation of the pyrrolidinedione ring through condensation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These might include:

    Receptors: Binding to specific receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Modulating signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-benzyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione
  • 3-(4-benzyl-1-piperidinyl)-1-(2-chlorophenyl)-2,5-pyrrolidinedione

Uniqueness

3-(4-Benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacological properties and chemical reactivity.

Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c23-18-8-4-5-9-19(18)25-21(26)15-20(22(25)27)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,17,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVGDXLQIMSRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione
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3-(4-Benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione
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3-(4-Benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione
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3-(4-Benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione
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3-(4-Benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(4-Benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione

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